REACTION_SMILES
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[Br-:1].[CH3:26][C:27]([CH3:28])([O-:29])[CH3:30].[CH:2]1([P+:7]([c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[CH2:3][CH2:4][CH2:5][CH2:6]1.[K+:31].[O:40]1[CH2:41][CH2:42][CH2:43][CH2:44]1.[n:32]1[cH:33][c:34]([CH:38]=[O:39])[cH:35][cH:36][cH:37]1>>[C:2]1(=[CH:38][c:34]2[cH:33][n:32][cH:37][cH:36][cH:35]2)[CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc([P+](c2ccccc2)(c2ccccc2)C2CCCC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=Cc1cccnc1
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Name
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Type
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product
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Smiles
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C(=C1CCCC1)c1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |